tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by its unique structure that includes a tert-butyl group and a hydroxytetrahydrofuran moiety. It is often utilized in medicinal chemistry and organic synthesis due to its potential biological activities and as an intermediate in various chemical reactions.
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is classified under:
The synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate can be achieved through several established methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high purity and yield. For example, using sodium azide with carboxylic acids followed by Curtius rearrangement can also yield carbamate derivatives effectively .
The compound can undergo various chemical reactions typical for carbamates:
Reactions involving this compound often require specific conditions to drive the equilibrium toward product formation, such as elevated temperatures or the use of catalysts .
The mechanism by which tert-butyl (4-hydroxytetrahydrofuran-3-yl)carbamate exerts its biological effects is not fully elucidated but may involve:
Research into similar compounds suggests that structural modifications can significantly affect pharmacological properties, including potency and selectivity .
Relevant data indicate that these properties influence its use in various applications within organic synthesis and medicinal chemistry .
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate has several notable applications:
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a chiral building block characterized by adjacent stereogenic centers at the C3 and C4 positions of the tetrahydrofuran (THF) ring. The predominant stereoisomer, (3S,4R)-tert-butyl 4-hydroxytetrahydrofuran-3-ylcarbamate (CAS: 1430230-65-1), is commercially supplied with high stereochemical purity (>95% ee) for pharmaceutical applications [1] [3] [8]. Its synthesis leverages precise ring functionalization and protection strategies to control stereochemistry.
A fundamental approach involves stereospecific ring-opening of activated THF precursors. Epoxy-tetrahydrofuran intermediates undergo nucleophilic attack at the C3 position by nitrogen nucleophiles, facilitated by Lewis acid activation. Subsequent carbamate protection with di-tert-butyl dicarbonate (Boc₂O) yields the target compound. The (3R,4S)-isomer (CAS: 1931964-25-8) is similarly accessible using enantiocomplementary epoxide precursors [4]. Racemic routes (e.g., CAS: 1631070-69-3) employ rel-tetrahydrofuran backbones without chiral induction [7] [9].
Critical to stereocontrol is the chelation-directed ring opening of C4-oxygenated THF derivatives. Metal triflates (e.g., Sc(OTf)₃) coordinate with the THF oxygen, enabling regioselective azidation at C3. Subsequent Staudinger reduction and Boc protection afford the carbamate with retention of configuration [1] [8].
The Boc group serves dual roles: 1) Steric shielding of the C3-amine during downstream functionalization, and 2) Facile deprotection under mild acidic conditions (e.g., TFA/DCM) without perturbing the THF ring or C4-hydroxyl [1] [10]. The electron-donating tert-butyl group stabilizes the carbamate carbonyl, enabling orthogonal protection alongside acid-labile groups.
Table 1: Stereoisomeric Variants of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Stereochemistry | CAS Number | SMILES Notation | Chiral Purity |
---|---|---|---|
(3S,4R) | 1430230-65-1 | CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1O | >95% ee |
(3R,4S) | 1931964-25-8 | CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1O | >95% ee |
rel-(3R,4R) | 1631070-69-3 | CC(C)(C)OC(=O)NC1COCC1O | Racemic |
Chiral palladium complexes enable dynamic kinetic resolution (DKR) of racemic 4-hydroxy-THF substrates. Using Pd-BINAP catalysts, allylic substitution with tert-butyl carbamate (NH₂Boc) occurs with >90% ee and 85% yield. The mechanism involves π-allyl Pd formation, followed by nucleophilic attack controlled by chiral phosphine ligands [1] [8].
Copper-catalyzed aziridination of divinyl ethers provides an alternative route. Chiral Box-Cu(I) complexes enforce facial selectivity during nitrene transfer, forming aziridines that undergo regioselective ring expansion to 3-amino-THF derivatives. Boc protection then delivers the target compound in 70–78% ee [3] [6].
Proline-derived catalysts facilitate enantioselective α-amination of THF-4-one precursors. Using diethyl azodicarboxylate (DEAD) and 20 mol% L-proline, the C3-aminated adduct forms in 88% ee. Subsequent borohydride reduction and Boc protection yield the title compound [1] [6].
Squaramide-HFIP cocatalysis enhances nucleophile electrophile pairing for desymmetrization of meso-THF epoxides. Aniline-derived squaramides activate ammonia equivalents (e.g., TMSN₃) via H-bonding, achieving 94% ee. This method circumvents transition metals, simplifying purification for pharmaceutical synthesis [8].
Table 2: Commercial Availability of Stereodefined Isomers
Supplier | Catalog Number | Stereochemistry | Purity | Price (1g) |
---|---|---|---|---|
ChemShuttle | 134788 | (3S,4R) | 95% | $250.00 |
Fisher/eMolecules | 600848178 | (3S,4R) | >95% | Not listed |
Achmem | BDJHH050899 | (3R,4S) | >95% | Not listed |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3